molecular formula C25H30FN5O2S B12376485 2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide

2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B12376485
M. Wt: 483.6 g/mol
InChI Key: ULMBIFFUJVWPIM-LJQANCHMSA-N
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Description

2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with a unique structure that includes a fluorine atom, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the attachment of the pyrimidine and benzenesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide: Shares structural similarities with other fluorinated benzenesulfonamides and pyrimidine derivatives.

    Fluorinated Benzenesulfonamides: Compounds with similar fluorine and sulfonamide groups.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H30FN5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C25H30FN5O2S/c1-18-16-24(34(32,33)29-25-27-12-7-13-28-25)22(26)17-23(18)30(3)21-10-14-31(15-11-21)19(2)20-8-5-4-6-9-20/h4-9,12-13,16-17,19,21H,10-11,14-15H2,1-3H3,(H,27,28,29)/t19-/m1/s1

InChI Key

ULMBIFFUJVWPIM-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1N(C)C2CCN(CC2)[C@H](C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4

Canonical SMILES

CC1=CC(=C(C=C1N(C)C2CCN(CC2)C(C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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